molecular formula C9H10N2O B012083 (2S)-2,3-dihydro-1H-indole-2-carboxamide CAS No. 110660-78-1

(2S)-2,3-dihydro-1H-indole-2-carboxamide

Cat. No. B012083
M. Wt: 162.19 g/mol
InChI Key: ATEDHUGCKSZDCP-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of indole-2-carboxamides, such as (2S)-2,3-dihydro-1H-indole-2-carboxamide, can be achieved through various catalytic processes. One notable method involves the Rhodium-catalyzed cyclization of 2-ethynylanilines in the presence of isocyanates, leading to a tandem-type, cyclization-addition sequence under mild conditions (Mizukami et al., 2016). Another approach is the Brønsted Acid Catalyzed [3 + 2]-Cycloaddition of cyclic enamides with in situ generated 2-Methide-2H-indoles, facilitating the enantioselective synthesis of indolo[1,2-a]indoles (Bera & Schneider, 2016).

Molecular Structure Analysis

The molecular structure of indole-2-carboxamides like (2S)-2,3-dihydro-1H-indole-2-carboxamide is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The carboxamide functionality at the 2-position introduces additional chemical reactivity and potential for further functionalization.

Chemical Reactions and Properties

Indole-2-carboxamides participate in a variety of chemical reactions, leveraging the reactivity of both the indole moiety and the carboxamide group. For instance, Palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion allows for the synthesis of 2-substituted 1H-indole-3-carboxamides (Hu et al., 2012). Moreover, Rh(III)-catalyzed selective coupling reactions highlight the compound's versatility in forming diverse products (Zheng et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

(2S)-2,3-dihydro-1H-indole-2-carboxamide and its derivatives have been extensively researched for their unique chemical properties and potential applications in various fields. One of the prominent methods in synthesizing these compounds involves the catalytic synthesis from 2-ethynylanilines and isocyanates, providing a facile and novel route toward variously substituted indole-3-carboxamides. This method is efficient due to its broad substrate scope, good functional group compatibility, and the ability to perform under mild reaction conditions, generally yielding good to excellent yields of 2,3-disubstituted indoles (Mizukami et al., 2016).

Medicinal Chemistry and Biological Activities

The indole-2-carboxamide nucleus is a core structure found in many synthetic, natural products, pharmaceuticals, and functional materials. A notable application is its role in medicinal chemistry, where it constitutes essential therapeutic agents with anti-oxidant, anti-HIV, and anti-cancer activities. The compound N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been synthesized and characterized to explore these biological activities, revealing the potential of indole-2-carboxamide derivatives in drug development and therapeutic applications (Al-Ostoot et al., 2019).

Antioxidative Properties

Indole-2 and 3-carboxamides have been explored for their antioxidative properties, primarily due to their potential role as selective cyclooxygenase inhibitors. These compounds have shown a significant ability to scavenge reactive oxygen species (ROS), which are critical in various physiological and pathological processes. Studies involving chemiluminescence and electron spin resonance spin trapping have demonstrated the antioxidative potential of indole derivatives, suggesting their utility in mitigating oxidative stress-related conditions (Aboul‐Enein et al., 2004).

Enzyme Inhibition and Pharmaceutical Applications

The presence of a carboxamide moiety in indole derivatives imparts unique inhibitory properties against various enzymes and proteins, often resulting in the inhibition of their activity. These compounds have been studied for their interaction with a variety of enzymes, displaying strong inhibitory properties and thus holding potential in the development of new pharmacological agents. The indole scaffold, due to its interaction with enzymes and proteins through hydrogen bonding, is a promising candidate for future pharmacological compounds, especially in the context of enzyme inhibition (Chehardoli & Bahmani, 2020).

Safety And Hazards


  • Toxicity : Evaluate its toxicity profile.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Research avenues for (2S)-2,3-dihydro-1H-indole-2-carboxamide include:



  • Biological Activity : Investigate its pharmacological effects.

  • Derivatives : Explore structural modifications for enhanced properties.

  • Drug Development : Assess its potential as a drug candidate.


Remember that this analysis is based on existing knowledge, and further research may reveal additional insights. For a more detailed understanding, consult relevant scientific literature1.


properties

IUPAC Name

(2S)-2,3-dihydro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEDHUGCKSZDCP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2,3-dihydro-1H-indole-2-carboxamide

CAS RN

110660-78-1
Record name (2S)-2,3-dihydro-1H-indole-2-carboxamide
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Synthesis routes and methods I

Procedure details

To a solution of 2-methoxycarbonylindoline (22.733 g, 0.128 mmol) in methanol (230 mL) was introduced gaseous NH3 at room temperature until the solution was saturated with NH3. The mixture was stirred for 6 h at room temperature. The precipitates formed were collected, washed with methanol, and dried in vacuo to give 17.78 g of 2-carbamoylindoline (85%): 1H NMR (270 MHz, CDCl3) δ7.30 (bs, 1H), 7.11 (bs, 1H), 7.01 (d, 1H, J=7 Hz), 6.93 (dt, 1H, J=1, 7 Hz), 6.56 (m, 2H), 5.87 (bs, 1H), 4.12 (dd, 1H, J=10, 8 Hz), 3.25 (dd, 1H, J=16, 10 Hz), 2.93 (dd, 1H, J=16, 8 Hz).
Quantity
22.733 g
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230 mL
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Synthesis routes and methods II

Procedure details

Gaseous NH3 was bubbled into a solution of methyl (±)-indoline-2-carboxylate (4.3 g, 24.2 mmol) in methanol (50 mL) at RT for 30 min. The reaction was stirred for 18 h, then was filtered to afford the title compound (3.35 g 85%) as a colorless solid: MS (ES) m/e 163.0 (M+H)+.
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4.3 g
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50 mL
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Yield
85%

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